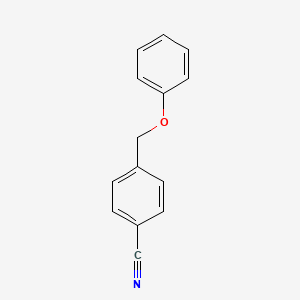

4-(Phenoxymethyl)benzonitrile

Description

BenchChem offers high-quality 4-(Phenoxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenoxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICKOSKPNIMQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481145 | |

| Record name | 4-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57928-75-3 | |

| Record name | 4-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Phenoxymethyl)benzonitrile chemical structure and properties

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

4-(Phenoxymethyl)benzonitrile (CAS: 57928-75-3), also known as 4-cyanobenzyl phenyl ether, is a pivotal biaryl ether scaffold in medicinal chemistry. Characterized by a benzonitrile moiety linked to a phenoxy group via a methylene bridge, this compound serves as a versatile intermediate for constructing complex bioactive molecules. Its structural significance lies in the 4-cyanobenzyl motif, which functions as a robust pharmacophore in Histone Deacetylase 6 (HDAC6) inhibitors and local anesthetics like Fomocaine.

This guide provides a comprehensive technical analysis of 4-(Phenoxymethyl)benzonitrile, detailing its physicochemical properties, optimized synthetic protocols, and strategic applications in modern drug development.

Physicochemical Profile

The compound is a stable solid at room temperature, exhibiting lipophilic characteristics typical of diaryl ethers.

| Property | Data | Notes |

| IUPAC Name | 4-(Phenoxymethyl)benzonitrile | |

| Common Synonyms | 4-Cyanobenzyl phenyl ether; Benzonitrile, 4-(phenoxymethyl)- | |

| CAS Registry Number | 57928-75-3 | Confirmed identity [1] |

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | |

| Physical State | Solid | Crystalline powder [2] |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water | Lipophilic nature (LogP ~3.[1][2][3]5) |

| Key Functional Groups | Nitrile (–CN), Ether (–O–) | Nitrile is reactive; Ether is stable |

Synthetic Architecture

The most robust route to 4-(Phenoxymethyl)benzonitrile is the Williamson Ether Synthesis . This

Optimized Synthesis Protocol

Reaction:

Reagents:

-

Phenol (1.0 eq): Nucleophile source.

-

4-Cyanobenzyl bromide (1.05 eq): Electrophile (CAS: 17201-43-3).

-

Potassium Carbonate (K₂CO₃, 2.0 eq): Base to generate the phenoxide.

-

DMF (N,N-Dimethylformamide): Polar aprotic solvent to accelerate

kinetics.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol, 0.94 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) in one portion. Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate. Note: The mixture may become heterogeneous.

-

Alkylation: Slowly add 4-Cyanobenzyl bromide (10.5 mmol, 2.06 g) to the reaction mixture.

-

Critical Control Point: The reaction is exothermic. For larger scales (>50g), cool to 0°C during addition.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol should be fully consumed.

-

Work-up:

-

Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.

-

Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

-

Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash organic layers with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol or Ethanol/Water mixtures to yield pure 4-(Phenoxymethyl)benzonitrile.

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Williamson ether synthesis of 4-(Phenoxymethyl)benzonitrile.

Reactivity & Functionalization

The chemical versatility of 4-(Phenoxymethyl)benzonitrile stems from the orthogonal reactivity of its ether linkage (stable) and nitrile group (reactive).

Nitrile Transformations

The nitrile group (-CN) is a "masked" functionality that can be converted into various pharmacophores:

-

Hydrolysis: Acidic or basic hydrolysis yields 4-(Phenoxymethyl)benzoic acid (CAS 31719-76-3), a precursor for ester prodrugs.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (LiAlH₄) converts the nitrile to 4-(Phenoxymethyl)benzylamine , a key intermediate for Fomocaine synthesis [3].

-

Cyclization: Reaction with hydroxylamine yields the N-hydroxybenzimidamide , which can be cyclized to 1,2,4-oxadiazoles (common in HDAC inhibitors) [2].

Reactivity Map

Figure 2: Divergent synthetic pathways from the nitrile handle.

Applications in Drug Discovery[4]

HDAC6 Inhibitors

Histone Deacetylase 6 (HDAC6) is a therapeutic target for cancer and neurodegenerative diseases. 4-(Phenoxymethyl)benzonitrile serves as the "cap" group in the design of selective HDAC6 inhibitors.

-

Mechanism: The phenoxymethyl group acts as a hydrophobic cap that fits into the entrance of the HDAC6 catalytic tunnel.

-

Case Study: In patent WO2017222951A1 , the nitrile group is converted to a 5-trifluoromethyl-1,2,4-oxadiazole (via the amidoxime), creating a zinc-binding group (ZBG) essential for enzyme inhibition [2].

Local Anesthetics (Fomocaine)

The compound is a direct precursor to Fomocaine (CAS 17692-39-6), a local anesthetic with ether-type structure.

-

Pathway: The nitrile is reduced to the amine, which is then alkylated with a morpholine derivative to form the final drug molecule. The phenoxymethyl ether linkage provides the necessary lipophilicity for membrane penetration [3].

Safety & Handling

-

Hazards: Like many benzonitriles, this compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. It may liberate HCN under strong thermal or acidic stress, though the ether linkage is generally stable.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizers and strong acids.

References

-

ChemicalBook. 4-Cyanobenzyl phenyl ether Properties (CAS 57928-75-3). Retrieved from .

-

Mack, H. et al. (2017). 3-Aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors. WO2017222951A1. World Intellectual Property Organization. Retrieved from .

-

BenchChem. Fomocaine Hydrochloride | 56583-43-8 | For Research. Retrieved from .

-

Molaid. 4-(Phenoxymethyl)benzonitrile Reaction Info. Retrieved from .

Sources

- 1. 7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | C14H8ClFN2O3 | CID 15347191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 4-(4-Methoxy-phenylethynyl)-benzonitrile | C16H11NO | CID 11322235 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Phenoxymethyl)benzonitrile: Synthesis, Properties, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount for achieving target selectivity. 4-(Phenoxymethyl)benzonitrile is a highly versatile synthetic intermediate utilized extensively in the development of targeted enzyme inhibitors. Featuring a flexible ether linkage that connects a phenoxy group to a benzonitrile moiety, this compound allows pharmacophores to project deeply into the hydrophobic binding pockets of target proteins. This technical guide provides a comprehensive overview of its physicochemical properties, an optimized synthetic methodology, and its critical role in the development of next-generation Histone Deacetylase 6 (HDAC6) inhibitors[1].

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 4-(phenoxymethyl)benzonitrile is the first step in leveraging it for complex synthesis. The quantitative data and identifiers for this compound and its direct downstream derivatives are summarized below.

| Property | Value |

| Chemical Name | 4-(Phenoxymethyl)benzonitrile |

| Molecular Formula | C14H11NO[2] |

| Molecular Weight | 209.24 g/mol [2] |

| ChemicalBook Number | CB81740783[2] |

| Key Related Derivative | 4-(Phenoxymethyl)benzoic acid (CAS: 31719-76-3)[3] |

Synthetic Methodologies: A Mechanistic Approach

As an Application Scientist, I emphasize that a successful protocol is not merely a list of steps, but a carefully orchestrated sequence of chemical causalities. The optimal synthesis of 4-(phenoxymethyl)benzonitrile is achieved via a Williamson ether synthesis between 4-(bromomethyl)benzonitrile and phenol.

Rationale & Experimental Choices

-

Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases (e.g., Sodium Hydride) to prevent unwanted nucleophilic attacks or hydrolysis of the electrophilic cyano (-C≡N) group. K₂CO₃ is perfectly tuned to deprotonate phenol (pKa ~10) while maintaining strict functional group tolerance.

-

Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It solvates the potassium cation effectively while leaving the phenoxide nucleophile highly un-solvated ("naked") and reactive, thereby accelerating the Sₙ2 displacement of the bromide.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with phenol (1.2 equivalents) and anhydrous K₂CO₃ (1.5 equivalents) in anhydrous DMF (to achieve a 0.5 M concentration).

-

Activation: Stir the suspension at room temperature for 30 minutes under a continuous nitrogen atmosphere. This inert environment prevents oxidative side reactions of the electron-rich phenoxide anion.

-

Electrophile Addition: Slowly add 4-(bromomethyl)benzonitrile (1.0 equivalent) portion-wise. Controlled addition mitigates the exothermic nature of the Sₙ2 reaction and prevents dimerization.

-

Thermal Maturation: Elevate the reaction temperature to 80°C and stir for 4–6 hours. Monitor the progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase until the electrophile is fully consumed.

-

Aqueous Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash extensively with brine (at least 3 times) to strip away residual DMF. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify via flash column chromatography to yield pure 4-(phenoxymethyl)benzonitrile.

Role in Drug Discovery: HDAC6 Inhibition

4-(Phenoxymethyl)benzonitrile and its halogenated analogs (such as 3-fluoro-4-(phenoxymethyl)benzonitrile) serve as critical building blocks in the synthesis of 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles[1].

Historically, first-generation Histone Deacetylase (HDAC) inhibitors were pan-specific. While effective in cell-based assays, they caused severe dose-limiting toxicities in clinical trials, including fatigue, anorexia, and hematologic toxicity[1]. To circumvent these adverse effects, modern therapeutics demand isoform-selective inhibitors.

HDAC6 is highly unique among deacetylases because its primary substrates are non-histone client proteins, including α-tubulin, Hsp90, and cortactin[1]. By incorporating the 4-(phenoxymethyl)benzonitrile scaffold, researchers can synthesize selective HDAC6 inhibitors that fit precisely into the enzyme's unique catalytic channel.

Figure 1: Mechanism of HDAC6 inhibition by 4-(phenoxymethyl)benzonitrile derivatives.

Analytical Characterization & Validation

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized 4-(phenoxymethyl)benzonitrile, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃): The structural hallmark is the diagnostic singlet of the methylene protons (-CH₂-O-) at approximately δ 5.1 ppm. Furthermore, the para-substituted benzonitrile ring will display a characteristic AA'BB' splitting pattern (two doublets integrating to 2H each) in the aromatic region (δ 7.4 - 7.7 ppm).

-

FT-IR Spectroscopy: A sharp, intense absorption band at ~2225 cm⁻¹ is mandatory. This confirms the survival of the nitrile (-C≡N) group, proving it was not hydrolyzed during the basic reaction conditions.

-

Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio for the protonated molecular ion [M+H]⁺ is 210.1. However, as explicitly noted in patent literature regarding these specific intermediates, they often exhibit low ionization efficiency in standard ESI-MS[1]. Therefore, scientists must carefully tune the capillary voltage or rely more heavily on NMR for primary structural validation.

Conclusion

4-(Phenoxymethyl)benzonitrile is far more than a simple organic molecule; it is a gateway to precision medicine. By mastering its synthesis and understanding its physicochemical behavior, researchers can reliably generate downstream derivatives that selectively target HDAC6, paving the way for advanced treatments in oncology, neurodegeneration, and inflammatory disorders.

References[3] Title: 4-(Phenoxymethyl)benzoic acid | CAS#:31719-76-3 | Chemsrc

Source: chemsrc.com URL:[1] Title: WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors Source: Google Patents URL:[2] Title: 4-(phenoxymethyl)benzonitrile - ChemicalBook Source: chemicalbook.com URL:

Sources

4-(Phenoxymethyl)benzonitrile molecular weight and formula

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable data, synthetic methodology, and structural validation.

Identity, Synthesis, and Application Profile

Executive Summary

4-(Phenoxymethyl)benzonitrile (CAS: 57928-75-3) is a pivotal diaryl ether intermediate used in medicinal chemistry and materials science. Structurally, it consists of a benzonitrile core linked to a phenoxy moiety via a methylene bridge. This "benzyl phenyl ether" scaffold is chemically significant because it combines the lipophilicity of the diaryl ether with the versatile reactivity of the nitrile group, which serves as a precursor for amidines, tetrazoles, amines, and carboxylic acids in active pharmaceutical ingredient (API) synthesis.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

The following data establishes the baseline identity for procurement and analytical validation.

| Parameter | Technical Specification |

| IUPAC Name | 4-(Phenoxymethyl)benzonitrile |

| Common Synonyms | 4-Cyanobenzyl phenyl ether; |

| CAS Registry Number | 57928-75-3 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol (Calculated based on IUPAC atomic weights) |

| SMILES | N#Cc1ccc(COc2ccccc2)cc1 |

| InChI Key | UYHCIOZMFCLUDP-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

Elemental Composition Analysis[10]

-

Carbon (C): 80.36%

-

Hydrogen (H): 5.30%

-

Nitrogen (N): 6.69%

-

Oxygen (O): 7.65%

Synthetic Methodology: Williamson Ether Synthesis

Context: The most robust route to 4-(Phenoxymethyl)benzonitrile is the nucleophilic substitution (

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 4-(Phenoxymethyl)benzonitrile on a 10 mmol scale.

Reagents:

-

Phenol (Nucleophile): 0.94 g (10.0 mmol)[1]

-

4-Cyanobenzyl bromide (Electrophile): 1.96 g (10.0 mmol) [CAS: 17201-43-3][1]

-

Potassium Carbonate (

, Base): 2.76 g (20.0 mmol) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous), 30 mL.

Workflow:

-

Activation: Charge a round-bottom flask with Phenol,

, and MeCN. Stir at room temperature for 30 minutes to generate the phenoxide anion in situ.-

Scientist's Note: While NaH in THF is faster,

in MeCN is milder and avoids the safety hazards of hydrogen gas evolution on larger scales.

-

-

Addition: Add 4-Cyanobenzyl bromide portion-wise to the stirring suspension.

-

Critical Control Point: The reaction is exothermic. Maintain temperature

C during addition to prevent side reactions (e.g., self-condensation).

-

-

Reaction: Reflux the mixture (

C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The limiting reagent (bromide) should be consumed. -

Work-up:

-

Cool to room temperature.[3]

-

Filter off inorganic salts (

, excess carbonate). -

Concentrate the filtrate in vacuo.

-

Redissolve residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: Synthetic pathway via Williamson Ether Synthesis and downstream diversity vectors.

Structural Characterization

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | The methylene ( | |

| Aromatic protons ortho to the Nitrile group (deshielded). | ||

| Overlapping aromatic protons from the phenoxy ring and the meta-protons of the benzonitrile ring. | ||

| IR Spectroscopy | 2225 cm⁻¹ | Strong, sharp stretch characteristic of the Nitrile ( |

| 1240 cm⁻¹ | Aryl alkyl ether ( | |

| ¹³C NMR | ~118 ppm | Carbon of the Cyano group ( |

| ~70 ppm | Benzylic methylene carbon ( |

Applications in Drug Discovery

4-(Phenoxymethyl)benzonitrile serves as a "linker scaffold" in medicinal chemistry. Its rigidity (phenyl rings) and flexibility (methylene ether bridge) allow it to position pharmacophores into specific binding pockets.

-

Tetrazole Bioisosteres: The nitrile group is frequently converted into a tetrazole (using

) to mimic a carboxylic acid with improved metabolic stability and bioavailability (e.g., in Sartan-type antihypertensives). -

Factor Xa Inhibitors: The diaryl ether motif is common in anticoagulants where the distal phenyl ring occupies the S1 or S4 binding pocket of the enzyme.

-

Local Anesthetics: Structural analogs (like Fomocaine) utilize the phenoxymethyl ether linkage to modulate sodium channel blocking activity.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precursor Hazard: 4-Cyanobenzyl bromide is a potent lachrymator and skin irritant. All synthesis steps involving the bromide must be performed in a functioning fume hood.

-

Waste Disposal: Aqueous waste from the work-up contains cyanides/nitriles and must be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, in accordance with local EHS regulations.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137821, 4-Phenoxybenzonitrile (Analogous Structure Reference). Retrieved from [Link]

-

Molaid Chemicals. 4-Cyanobenzyl phenyl ether (CAS 57928-75-3) Chemical Properties and Reaction Data. Retrieved from [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks (Supplementary Information: Synthesis of 4-(bromomethyl)benzonitrile). Retrieved from [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 4-(Phenoxymethyl)benzonitrile

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 4-(Phenoxymethyl)benzonitrile (PMBN).

Executive Summary

4-(Phenoxymethyl)benzonitrile (CAS: 3096-81-9 / 19484-04-9 derivative) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical actives (e.g., histone deacetylase inhibitors). Its structure combines a polar nitrile group (electron-withdrawing) and a flexible ether linkage connecting two aromatic rings.

This guide addresses the solubility behavior of PMBN, which is governed by

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The solubility of PMBN is dictated by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.

| Property | Data / Characteristic |

| IUPAC Name | 4-(Phenoxymethyl)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 209.25 g/mol |

| Structural Features | Rigid benzonitrile core; Flexible oxymethyl linker; Lipophilic phenyl ether tail. |

| Predicted LogP | ~3.4 – 3.8 (Moderate Lipophilicity) |

| Solubility Class | Class II/IV (Low Water Solubility, High Permeability potential) |

Structural Impact on Solubility[1][2][7]

-

Nitrile Group (-CN): Increases solubility in polar aprotic solvents (Acetonitrile, DMF) due to strong dipole interactions.

-

Ether Linkage (-CH2-O-): Provides flexibility, lowering the melting point relative to rigid biphenyls, enhancing solubility in ethers (THF, MTBE).

-

Aromatic Rings: Facilitate solubility in aromatic solvents (Toluene) via

stacking.

Solubility Trends in Organic Solvents[7][9]

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility hierarchy for PMBN is detailed below.

Table 1: Predicted Solubility Profile & Solvent Selection

Data represents thermodynamic affinity based on functional group interactions.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | THF, Acetone, DMF, DMSO | Excellent | Strong dipole-dipole interaction with the nitrile group; ether oxygen accepts H-bonds (minor). |

| Aromatic | Toluene, Xylene, Chlorobenzene | Good | |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-Good | Standard recrystallization solvents; moderate polarity matches the ether/nitrile balance. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Key for Crystallization. Low solubility at 273K; high solubility at boiling point (solvation via H-bonding to nitrile N). |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor | Non-polar nature cannot overcome the crystal lattice energy of the polar nitrile solid. |

| Water | Water | Insoluble | Hydrophobic effect dominates; lack of H-bond donors in PMBN prevents aqueous solvation. |

Thermodynamic Modeling

To rigorously define solubility for process design, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating mole fraction solubility (

- : Mole fraction solubility of PMBN.

- : Absolute temperature (Kelvin).[3]

-

: Empirical model parameters derived from regression analysis.

-

Interpretation:

and

-

van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution: Enthalpy (

-

Plot:

vs. -

Slope:

. -

Intercept:

. -

Insight: For PMBN, dissolution is typically endothermic (

) and entropy-driven (

Experimental Protocol: Solubility Determination

Objective: Generate a precise mole-fraction solubility curve for PMBN in pure and binary solvent systems. Method: Laser Dynamic Monitoring Technique (High Precision) or Static Equilibrium (Standard).

Workflow Visualization

Caption: Step-by-step workflow for the isothermal saturation method to determine solubility.

Detailed Methodology (Static Equilibrium Method)

-

Preparation:

-

Weigh excess 4-(Phenoxymethyl)benzonitrile (approx.[5] 2g) into a jacketed glass vessel.

-

Add 50 mL of the target solvent (e.g., Ethanol).

-

-

Equilibration:

-

Place the vessel in a water bath controlled to

K. -

Stir magnetically at 400 rpm for 24–48 hours to ensure solid-liquid equilibrium.

-

-

Sampling:

-

Stop stirring and allow phases to separate for 2 hours.

-

Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter.

-

-

Quantification:

-

Dilute the aliquot with mobile phase (Acetonitrile/Water).

-

Analyze via HPLC (C18 column, UV detection at

nm). -

Calculation: Convert mass concentration (

, g/L) to mole fraction (

-

Process Application: Recrystallization Strategy

The solubility differential of PMBN in binary mixtures is the basis for purification.

Logic for Solvent System Design

-

Anti-solvent Addition: Dissolve PMBN in a "Good" solvent (e.g., THF or Ethyl Acetate) at room temperature. Slowly add a "Poor" solvent (e.g., Hexane or Water) to induce supersaturation.

-

Cooling Crystallization: Dissolve in Ethanol at reflux (approx. 78°C). Cool to 5°C. The steep solubility curve of benzonitriles in alcohols ensures high yield recovery.

Caption: Recrystallization logic flow for purifying PMBN using temperature-dependent solubility.

References

-

Synthesis & Intermediate Context

-

Patent: "Substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors." WO2017222951A1. (Describes synthesis of 4-(phenoxymethyl)benzonitrile).

-

-

Thermodynamic Modeling (Methodology)

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics. Link

-

-

Comparative Data (Analog)

-

"Solubility of 4-Methoxybenzonitrile (Anisonitrile)." ChemBK / Thermo Fisher SDS. (Used as a polarity reference for benzonitrile ethers).

-

-

General Solubility Protocols

-

Shakeel, F., et al. (2015). "Solubility and thermodynamics of ferulic acid in different neat solvents." Industrial & Engineering Chemistry Research. Link

-

Sources

- 1. Sixty Solvents [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors - Google Patents [patents.google.com]

Comprehensive Safety Data Sheet (SDS) & Technical Whitepaper: 4-(Phenoxymethyl)benzonitrile in Advanced Drug Discovery

Executive Summary

4-(Phenoxymethyl)benzonitrile is a highly specialized chemical intermediate that has become foundational in modern medicinal chemistry, particularly in the synthesis of neuroactive compounds and epigenetic modulators. Unlike standard commodity chemicals, the spatial geometry and lipophilicity imparted by its phenoxymethyl ether linkage make it a privileged scaffold for designing molecules capable of precise target engagement, such as Histone Deacetylase 6 (HDAC6) inhibitors and morpholine-based local anesthetics.

This whitepaper synthesizes critical safety data (SDS) with advanced synthetic workflows, providing drug development professionals with a self-validating guide to handling and utilizing this compound.

Physicochemical Profiling & Data

Understanding the physicochemical profile of 4-(Phenoxymethyl)benzonitrile is critical for predicting its behavior in both synthetic reactors and biological systems. The ether linkage provides rotational flexibility, while the nitrile group serves as a versatile electrophilic handle for downstream functionalization.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₄H₁₁NO | Establishes baseline stoichiometry. |

| Molecular Weight | 209.24 g/mol | Utilized for precise molar equivalents in synthesis. |

| Exact Mass | 209.084 Da | Critical for high-resolution LC-MS validation[1]. |

| Topological Polar Surface Area | 33.0 Ų | Indicates excellent potential for Blood-Brain Barrier (BBB) penetration. |

| XLogP3 (Predicted) | ~3.5 | High lipophilicity; dictates the use of non-polar or aprotic solvents. |

Safety Data Sheet (SDS) & Hazard Mitigation

As a Senior Application Scientist, I emphasize that safety protocols must go beyond passive compliance; they must be integrated into the experimental design.

Table 2: GHS Hazard Identification

| Hazard Class | Category | H-Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage | Category 2 | H319: Causes serious eye irritation |

Advanced Handling & Self-Validating Safety Protocols

-

Nitrile Reactivity Hazard: Under extreme acidic or thermal stress, the nitrile moiety can hydrolyze or decompose, potentially releasing trace hydrogen cyanide (HCN) gas.

-

Self-Validating Safety System: All scale-up reactions involving strong acids must be conducted in a continuous-flow fume hood equipped with a real-time colorimetric HCN detection badge. The badge remaining yellow (unreacted) serves as a continuous, visual validation of atmospheric safety.

-

PPE Requirements: Nitrile gloves (double-layered for prolonged handling), chemical safety goggles, and a NIOSH-approved respirator when handling the aerosolized powder.

Synthetic Methodologies & Reaction Causality

To ensure reproducibility, the following protocols are designed as self-validating systems , where each step contains a built-in analytical check to confirm causality and success before proceeding.

Protocol 1: Synthesis of 4-(Phenoxymethyl)benzonitrile via Williamson Ether Synthesis

This workflow couples 4-(chloromethyl)benzonitrile with phenol.

-

Step 1: Charge a dry, nitrogen-purged reactor with phenol (1.0 eq) and anhydrous DMF. Add K₂CO₃ (1.5 eq).

-

Causality: K₂CO₃ acts as a mild base to deprotonate the phenol without risking the hydrolysis of the electrophilic nitrile group (which would occur with stronger bases like NaOH). DMF solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

-

Validation: The reaction mixture transitions from a clear solution to a fine suspension, visually validating the formation of insoluble potassium bicarbonate/chloride byproducts.

-

-

Step 2: Add 4-(chloromethyl)benzonitrile (1.0 eq) portion-wise at 0°C, then warm to room temperature.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the emergence of a new product spot (Rf ~0.4) provides real-time validation of the Sₙ2 displacement.

-

-

Step 3: Quench with ice water and extract with ethyl acetate. Wash the organic layer with 1M NaOH.

-

Causality: The 1M NaOH wash selectively removes any unreacted phenol by converting it to water-soluble sodium phenoxide, ensuring the high purity of the neutral product.

-

Validation: LC-MS analysis of the organic layer must yield a primary peak with an exact mass corresponding to 209.08 Da[1], confirming structural identity before downstream processing.

-

Protocol 2: Conversion to N'-Hydroxy-4-(phenoxymethyl)benzimidamide (HDAC6 Precursor)

This step converts the nitrile into an amidoxime, a critical intermediate for oxadiazole-based HDAC6 inhibitors[2].

-

Step 1: Suspend 4-(phenoxymethyl)benzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in anhydrous ethanol.

-

Step 2: Add triethylamine (1.0 eq) dropwise at room temperature.

-

Causality: Triethylamine is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free-base hydroxylamine. Ethanol serves as a protic solvent that stabilizes the transition state during the nucleophilic addition to the nitrile carbon.

-

Validation: The reaction mixture's pH must shift from acidic to mildly basic (pH ~8), validating the neutralization phase.

-

-

Step 3: Reflux the mixture for 4 hours.

-

Validation: Monitor via ESI-MS. The disappearance of the m/z 209 peak and the dominant presence of the m/z 243 [M + H]⁺ peak provides absolute confirmation of amidoxime formation[2].

-

Synthetic workflow from 4-(chloromethyl)benzonitrile to HDAC6 inhibitor precursor.

Applications in Drug Development

4-(Phenoxymethyl)benzonitrile is highly valued in medicinal chemistry due to its ability to impart specific spatial and electronic properties to downstream Active Pharmaceutical Ingredients (APIs).

Fomocaine Analogues (Local Anesthetics)

Fomocaine is a morpholine-based local anesthetic utilized extensively in neuroscience research. The synthesis of fomocaine analogues utilizing 4-(phenoxymethyl)benzonitrile as a starting material is a strategic choice driven by yield optimization. Traditional synthetic routes often yield a mixture of hard-to-separate positional isomers. By pre-installing the phenoxymethyl group at the para-position of the benzonitrile ring, chemists ensure absolute regioselectivity, drastically simplifying downstream purification and increasing overall yield[3].

Highly Selective HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a unique epigenetic enzyme that primarily targets non-histone proteins such as α-tubulin and Hsp90. Overexpression of HDAC6 is heavily linked to various cancers, inflammatory disorders, and neurodegenerative diseases[2]. First-generation HDAC inhibitors were pan-specific, leading to severe dose-limiting toxicities in clinical trials, including fatigue, anorexia, and hematologic toxicity[2].

Recent breakthroughs have utilized 4-(phenoxymethyl)benzonitrile to synthesize 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles. The phenoxymethyl moiety provides the necessary lipophilic bulk to selectively anchor the molecule within the wider catalytic channel (Domain II) of HDAC6, conferring high selectivity over other HDAC isoforms. This targeted inhibition leads to the hyperacetylation of α-tubulin, stabilizing the microtubule network and effectively halting cellular motility and metastasis[2].

Mechanism of action for HDAC6 inhibitors derived from 4-(phenoxymethyl)benzonitrile.

References

- Title: WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6)

-

Title: 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 Source: PubChem - NIH URL: [Link]

Sources

- 1. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors - Google Patents [patents.google.com]

- 3. Fomocaine Hydrochloride | 56583-43-8 | For Research [benchchem.com]

Medicinal Chemistry Applications of Phenoxymethyl Benzonitriles: From Privileged Synthons to Bioactive Scaffolds

Topic: Medicinal chemistry applications of phenoxymethyl benzonitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxymethyl benzonitriles (PMBNs) represent a versatile class of chemical scaffolds in medicinal chemistry, functioning primarily as strategic "linchpin" intermediates for the construction of complex tricyclic therapeutics and heterocyclic pharmacophores. Unlike simple benzonitriles used directly as enzyme inhibitors (e.g., Letrozole), PMBNs exploit the orthogonal reactivity of the nitrile group—stable during ether linkage formation yet readily convertible to acids, amides, amines, or heterocycles—to access privileged structures like dibenz[b,e]oxepins (antihistamines) and 1,2,4-oxadiazoles (procaspase-3 activators).

This guide provides a technical analysis of the PMBN scaffold, detailing its role in the industrial synthesis of Olopatadine , its emerging utility in anticancer research, and rigorous protocols for its synthesis and derivatization.

The PMBN Pharmacophore & Physicochemical Utility

The PMBN scaffold consists of a benzene ring substituted with a nitrile group and a phenoxymethyl ether linkage (

-

The "Masked" Carbonyl: The nitrile group serves as a robust surrogate for carboxylic acids or amides. It withstands basic conditions (e.g., Williamson ether synthesis) that would deprotonate or degrade free acids, allowing for late-stage hydrolysis or cyclization.

-

The Flexible Ether Linker: The

spacer introduces a specific rotational freedom (torsion angle -

Divergent Reactivity: The nitrile is a gateway functional group.[1] It can be:

-

Hydrolyzed to a carboxylic acid (Precursor to Isoxepac/Olopatadine).

-

Reduced to a benzylamine (Precursor to isoquinolines).

-

Cyclized with hydroxylamine to form amidoximes (Precursor to oxadiazoles).

-

Primary Therapeutic Application: Tricyclic Antihistamines

The most commercially significant application of PMBNs is in the synthesis of dibenz[b,e]oxepins , the core scaffold of the blockbuster antihistamine Olopatadine (and the NSAID Isoxepac ).

The "Nitrile Route" to Olopatadine

Industrial synthesis often favors the PMBN route over the phthalide route due to higher yields and avoidance of harsh reducing agents early in the sequence.

Mechanism of Action (Synthetic):

-

Ether Formation: 2-(Chloromethyl)benzonitrile reacts with a substituted phenol (e.g., 4-hydroxyphenylacetic acid ester) to form the PMBN intermediate.

-

Hydrolysis: The nitrile is hydrolyzed to the dicarboxylic acid.

-

Friedel-Crafts Cyclization: The acid (or its chloride/anhydride) undergoes intramolecular Friedel-Crafts acylation to close the central seven-membered oxepin ring.

This pathway is preferred because the nitrile group prevents premature cyclization or side reactions during the initial coupling step.

Visualization: The Olopatadine Synthesis Pathway

Figure 1: The strategic role of the PMBN intermediate in the synthesis of Olopatadine, protecting the latent acid functionality until cyclization is required.

Emerging Applications: Anticancer & Enzyme Inhibition

Beyond being a passive intermediate, the PMBN scaffold is increasingly used to construct active pharmacophores in oncology and infectious disease.

Procaspase-3 Activators (PAC-1 Analogs)

Research into procaspase-3 activators (compounds that induce apoptosis in cancer cells) has utilized 4-(phenoxymethyl)benzonitriles as precursors to N-acylhydrazones and 1,2,4-oxadiazoles .

-

Chemistry: The nitrile is converted to an amidoxime, which is then cyclized with chlorocarbonyl compounds.

-

Significance: The phenoxymethyl linker provides the necessary lipophilicity and spatial separation to fit the caspase-3 allosteric pocket, while the heterocyclic derivative (from the nitrile) engages in hydrogen bonding with key residues (e.g., Arg/Glu).

NNRTI Structural Motifs

In HIV research, the "butterfly" shape of PMBN derivatives mimics the binding mode of diarylpyrimidine (DAPY) inhibitors like Etravirine .

-

SAR Insight: Substitutions on the phenoxy ring (e.g., cyanovinyl, halogens) exploit the hydrophobic tunnel of the NNRTI binding pocket (Y181, Y188 residues). The nitrile group often acts as a hydrogen bond acceptor for the backbone amide of K101.

Experimental Protocols

Protocol A: Synthesis of 2-(Phenoxymethyl)benzonitrile (Williamson Ether)

A robust, self-validating protocol for generating the core scaffold.

Reagents:

-

2-(Bromomethyl)benzonitrile (1.0 equiv)

-

Substituted Phenol (1.0 equiv)[2]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: Acetone or DMF (0.2 M concentration)

Methodology:

-

Activation: Charge a round-bottom flask with the phenol and

in Acetone/DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-stirring ensures deprotonation, minimizing O- vs C-alkylation competition. -

Addition: Add 2-(bromomethyl)benzonitrile dropwise.

-

Reflux: Heat to reflux (Acetone: 56°C; DMF: 80°C) for 4–6 hours.

-

Validation (TLC/IR): Monitor reaction progress.

-

TLC:[3] Disappearance of the benzylic bromide spot.

-

IR: Retention of the sharp nitrile peak at

(Critical check: ensure nitrile hydrolysis has NOT occurred).

-

-

Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

-

Yield: Typically 85–95% as a white/off-white solid.

Protocol B: Cyclization to Dibenz[b,e]oxepin-11-one

The conversion of the PMBN derived acid to the tricyclic core.

Reagents:

-

2-(Phenoxymethyl)benzoic acid (derived from PMBN hydrolysis)

-

Trifluoroacetic Anhydride (TFAA)

-

Boron Trifluoride Etherate (

) (Catalytic)

Methodology:

-

Dissolution: Dissolve the acid in DCM (0.1 M).

-

Activation: Add TFAA (1.2 equiv) at 0°C. Stir for 1 hour to form the mixed anhydride.

-

Cyclization: Add

(0.1 equiv). Allow to warm to RT and stir for 2 hours. -

Validation: Monitor by HPLC/TLC. Look for the formation of a less polar spot (closure of the ring masks the polar acid group).

-

Quench: Pour into ice water/NaHCO3. Extract with DCM.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the PMBN scaffold affect its utility as a precursor for biological activity (specifically for tricyclic antihistamines).

| Structural Zone | Modification | Effect on Activity/Synthesis |

| Nitrile Position | Ortho (2-CN) | Optimal. Essential for cyclization to the 7-membered oxepin ring. |

| Meta/Para (3/4-CN) | Inactive for cyclization. Used instead for linear enzyme inhibitors (e.g., HDAC, Caspase). | |

| Phenoxy Ring | Para-Acetic Acid | Critical for Olopatadine. Provides the handle for the side chain. |

| Electron Donating (OMe) | Accelerates Cyclization. Increases nucleophilicity of the ring for Friedel-Crafts. | |

| Electron Withdrawing (NO2) | Inhibits Cyclization. Deactivates the ring; requires stronger Lewis acids (e.g., Polyphosphoric acid at 150°C). | |

| Linker | Optimal. Provides correct bond angles for 7-membered ring formation. | |

| Bioisostere. Leads to Dibenzo[b,e]thiepins (often more potent antimicrobials, less potent antihistamines). |

Logic Diagram: Divergent Synthesis from PMBN

Figure 2: The divergent synthetic utility of the PMBN scaffold, illustrating its capability to access three distinct therapeutic classes.

References

-

BenchChem. (2025).[3] Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Retrieved from

-

Xu, L.F., & Zheng, T.C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. Retrieved from

-

Ohshima, E., et al. (1992). Synthesis and Antiallergic Activity of 11-(Aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin Derivatives. Journal of Medicinal Chemistry. (Foundational text for Olopatadine SAR).[4]

-

National Institutes of Health (NIH). (2017). Discovery and Preclinical Characterization of Benzonitrile Derivatives as mGluR5 Modulators. Retrieved from

-

Google Patents. (2014). Process for the synthesis of olopatadine (WO2014147647A1). Retrieved from

-

Moreno, D.R.R., et al. (2014).[5] New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Retrieved from

Sources

- 1. 3-(Bromomethyl)benzonitrile | 28188-41-2 | Benchchem [benchchem.com]

- 2. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A process for the preparation of olopatadine and sylil intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

4-(Phenoxymethyl)benzonitrile: A Critical Intermediate in the Synthesis of Neuroactive Agents and Epigenetic Modulators

Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic intermediates dictates both the efficiency of the manufacturing pipeline and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 4-(Phenoxymethyl)benzonitrile (CAS: 81740-78-3) has emerged as a highly versatile, bi-functional scaffold. Characterized by a robust hydrophobic diphenyl ether-like core and a highly reactive terminal nitrile group, this intermediate serves as the foundational building block for two divergent therapeutic classes: voltage-gated channel blockers (local anesthetics like Fomocaine) and selective Histone Deacetylase 6 (HDAC6) inhibitors [1, 3].

This whitepaper provides an in-depth mechanistic analysis of 4-(phenoxymethyl)benzonitrile, detailing its physicochemical profile, divergent synthetic pathways, and the causality behind the experimental protocols used to manipulate it.

Physicochemical Profiling

Understanding the baseline properties of 4-(phenoxymethyl)benzonitrile is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during reflux.

| Property | Value |

| Chemical Name | 4-(Phenoxymethyl)benzonitrile |

| CAS Registry Number | 81740-78-3 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Structural Motif | Phenoxymethyl ether linked to a benzonitrile ring |

| Primary Reactivity Site | Electrophilic nitrile carbon (-C≡N) |

| Downstream Applications | Fomocaine analogs, Oxadiazole-based HDAC6 inhibitors |

Data synthesized from verified chemical databases [1].

Synthetic Utility and Mechanistic Pathways

The architectural brilliance of 4-(phenoxymethyl)benzonitrile lies in its orthogonal reactivity. The ether linkage remains chemically inert under standard basic and mildly acidic conditions, allowing chemists to perform aggressive nucleophilic additions at the nitrile carbon without risking scaffold degradation.

Pathway A: Synthesis of Fomocaine (Local Anesthetic)

Fomocaine (4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine) is an orally active local anesthetic that exerts its analgesic effects by blocking voltage-gated sodium and calcium channels in dorsal root ganglion neurons[4, 5].

Mechanistic Causality: Synthesizing the morpholinopropyl chain directly onto a phenoxybenzene ring via Friedel-Crafts alkylation inevitably yields a difficult-to-separate mixture of ortho and para isomers. By utilizing 4-(phenoxymethyl)benzonitrile, absolute para-regiocontrol is guaranteed.

-

The nitrile is reacted with ethylmagnesium bromide (Grignard addition) to yield a propiophenone intermediate.

-

This intermediate is subjected to the Willgerodt-Kindler reaction (refluxing with morpholine and elemental sulfur). This specific reaction is chosen because it elegantly forces the oxidation state to migrate to the terminal carbon of the alkyl chain, forming a terminal thioamide while simultaneously installing the required morpholine pharmacophore [3].

-

Subsequent reduction of the thioamide yields the final tertiary amine (Fomocaine).

Pathway B: Synthesis of Selective HDAC6 Inhibitors

HDAC6 is a unique cytoplasmic enzyme responsible for deacetylating non-histone proteins such as

Mechanistic Causality: Traditional pan-HDAC inhibitors rely on a hydroxamic acid Zinc-Binding Group (ZBG), which often causes severe hematologic toxicity. To achieve HDAC6 selectivity, researchers utilize a 3-fluoro derivative of 4-(phenoxymethyl)benzonitrile to synthesize a 5-trifluoromethyl-1,2,4-oxadiazole bioisostere. The nitrile group undergoes nucleophilic addition with hydroxylamine to form an amidoxime, which is then cyclized. The resulting oxadiazole coordinates with the zinc ion in the HDAC6 active site, while the bulky phenoxymethyl tail acts as a surface recognition cap, perfectly filling the enzyme's narrow hydrophobic channel [2].

Synthetic divergence of 4-(Phenoxymethyl)benzonitrile into Fomocaine and HDAC6 inhibitors.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocol details the critical conversion of the nitrile intermediate into an amidoxime—the rate-limiting step in HDAC6 inhibitor synthesis.

Protocol: Synthesis of (Z)-3-Fluoro-N'-hydroxy-4-(phenoxymethyl)benzimidamide [2]

Objective: Convert the electron-deficient nitrile into a nucleophilic amidoxime to enable subsequent oxadiazole cyclization.

Reagents:

-

3-fluoro-4-(phenoxymethyl)benzonitrile (100 mg, 0.440 mmol)

-

Hydroxylamine hydrochloride (30.6 mg, 0.440 mmol)

-

Triethylamine (TEA) (44.5 mg, 0.440 mmol)

-

Absolute Ethanol (5 mL)

Step-by-Step Methodology:

-

Activation: Suspend hydroxylamine hydrochloride in 5 mL of absolute ethanol at room temperature. Add TEA dropwise under continuous stirring.

-

Causality: Hydroxylamine is supplied as a hydrochloride salt for stability. TEA is strictly required to neutralize the HCl, liberating the nucleophilic free base of hydroxylamine. Absolute ethanol is selected as a polar protic solvent to stabilize the highly polar transition state during nucleophilic attack.

-

-

Nucleophilic Addition: Add 3-fluoro-4-(phenoxymethyl)benzonitrile to the activated mixture.

-

Thermal Acceleration: Heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

-

Isolation: Once TLC confirms the complete consumption of the starting nitrile, concentrate the solvent under reduced pressure. Partition the resulting residue between distilled water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the solid amidoxime product.

Self-Validation System: Do not proceed to cyclization without validating the intermediate. Submit the solid for Electrospray Ionization Mass Spectrometry (ESI-MS). The reaction is deemed successful upon the detection of an m/z [M + H]⁺ peak corresponding to the exact mass of the starting material plus 33 Da (the mass of the added NH₂OH). Low ionization is typical for this intermediate, so high-concentration sample injection may be required[2].

Biological Mechanism of Downstream Targets

Mechanism of action for HDAC6 inhibitors derived from 4-(phenoxymethyl)benzonitrile.

Conclusion

4-(Phenoxymethyl)benzonitrile is far more than a simple chemical building block; it is a highly engineered scaffold that solves specific regiochemical and pharmacokinetic challenges in drug design. By leveraging its stable ether linkage and highly reactive nitrile group, synthetic chemists can reliably execute complex transformations—such as the Willgerodt-Kindler reaction or amidoxime cyclization—to yield potent local anesthetics and next-generation epigenetic modulators.

References

The Stability and Reactivity of Benzylic Ether Linkages in Benzonitriles: A Mechanistic Guide

Executive Summary

The benzylic ether linkage is a cornerstone motif in organic synthesis, frequently employed as a protecting group or a structural bridge in active pharmaceutical ingredients (APIs). However, the introduction of a cyano group (–C≡N) onto the aromatic ring fundamentally alters the electronic landscape of the benzylic position. This whitepaper provides an in-depth mechanistic analysis of how the strongly electron-withdrawing benzonitrile moiety dictates the stability of benzylic ethers. By contrasting classical heterolytic cleavage pathways with emerging single-electron transfer (SET) modalities, this guide equips drug development professionals with the predictive frameworks necessary to design robust synthetic routes and chemoselective deprotection strategies.

Electronic Foundations: The Dichotomy of the Cyano Group

The reactivity of a benzylic ether is inextricably linked to the electronic nature of its aromatic ring. The cyano group is a powerful electron-withdrawing group (EWG), characterized by a high Hammett constant (

Resistance to Cationic Cleavage (Acidic & Oxidative)

Classical benzylic ether cleavage—whether mediated by Brønsted acids (e.g., Trifluoroacetic acid, TFA), Lewis acids (e.g., BBr

-

Acidic Cleavage: Protonation of the ether oxygen is followed by heterolytic C–O bond scission, generating a benzylic carbocation. The rate and efficiency of this cleavage are strictly governed by intrinsic linker stability and how readily the carbocation forms[1]. The –CN group severely destabilizes this developing positive charge, raising the activation energy (

) and rendering cyanobenzyl ethers highly resistant to acidic deprotection. -

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) operate via rate-determining hydride abstraction to form an oxocarbenium ion. The rate of DDQ oxidation correlates directly with the stability of this intermediate cation; consequently, electron-withdrawing groups heavily retard this process, making cyanobenzyl ethers kinetically inert to DDQ compared to electron-rich variants like p-methoxybenzyl (PMB) ethers[2].

Acceleration via Single-Electron Transfer (SET)

While stable to acids and oxidants, cyanobenzyl ethers are uniquely susceptible to transition-metal-catalyzed homolysis. In low-valent nickel catalysis (e.g., Kumada or cross-electrophile coupling), the mechanism initiates via oxidative addition into the C–O bond. The strongly electron-withdrawing cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. This facilitates the back-donation of electrons from the Ni(0) center into the arene

Caption: Mechanistic dichotomy of cyanobenzyl ether reactivity under cationic vs. SET conditions.

Quantitative Stability Profiling

To translate these mechanistic principles into practical synthetic planning, the relative cleavage kinetics of various benzylic ethers are summarized below. The data illustrates how the cyano group inverts the traditional reactivity paradigm of benzylic ethers.

Table 1: Comparative Cleavage Kinetics of Benzylic Ethers

| Ether Substituent | Hammett | Acidic Cleavage (50% TFA) | Oxidative Cleavage (DDQ) | Ni-Catalyzed SET Cleavage |

| p-Methoxy (PMB) | -0.27 | Very Fast (< 10 min) | Very Fast (< 30 min) | Slow / Unreactive |

| None (Benzyl, Bn) | 0.00 | Moderate (Hours) | Moderate (Hours) | Moderate |

| p-Cyano (Cyanobenzyl) | +0.66 | Highly Stable (> 24 h) | Highly Stable (> 24 h) | Very Fast (< 1 h) |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation mechanisms (internal standards and orthogonal controls) to ensure data integrity and reproducibility in drug development settings.

Protocol 1: Self-Validating Acidic Stability Assay

This protocol establishes the inertness of a cyanobenzyl ether to strong acids by running a simultaneous internal control. The causality behind using an equimolar mixture is to prove that the acidic reagent is active (by cleaving the control) while simultaneously demonstrating the target's stability, thus ruling out reagent degradation as a false positive for stability.

-

Preparation: In an oven-dried 10 mL vial, dissolve 0.1 mmol of the target cyanobenzyl ether and 0.1 mmol of standard benzyl ether (internal control) in 2.0 mL of anhydrous dichloromethane (DCM).

-

Standardization: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. This acts as an inert quantitative NMR (qNMR) standard to track mass balance and rule out physical loss of material.

-

Acidification: Cool the mixture to 0 °C. Dropwise, add 2.0 mL of neat Trifluoroacetic acid (TFA) to achieve a 50% v/v solution.

-

Scavenging: Add 5% v/v triisopropylsilane (TIS). Causality: TIS acts as a hydride donor to quench the highly reactive unsubstituted benzyl carbocations, preventing them from polymerizing or alkylating the solvent, which would complicate LC-MS analysis[1].

-

Monitoring: Stir at room temperature. Take 50 µL aliquots at 1 h, 4 h, and 24 h. Quench each aliquot in saturated aqueous NaHCO

, extract with ethyl acetate, and analyze via LC-MS and -

Validation: The assay is validated if the standard benzyl ether shows >90% cleavage at 4 h, while the cyanobenzyl ether peak area (relative to 1,3,5-trimethoxybenzene) remains >95% intact at 24 h.

Protocol 2: Chemoselective Ni-Catalyzed Cleavage via SET

This protocol leverages the LUMO-lowering effect of the benzonitrile group to selectively cleave the benzylic C–O bond using low-valent nickel[3].

-

Catalyst Activation (Strict Anaerobiosis): In a nitrogen-filled glovebox, charge a Schlenk flask with Ni(COD)

(10 mol%) and rac-BINAP (12 mol%). Causality: Ni(0) is highly susceptible to atmospheric oxidation. O -

Substrate Addition: Dissolve 0.5 mmol of the cyanobenzyl ether in 3.0 mL of anhydrous, degassed THF and add to the flask. Stir for 10 minutes to allow the formation of the on-cycle arene-Ni complex.

-

Transmetalation Agent: Slowly add 1.0 mmol of the desired Grignard reagent (e.g., MeMgBr) at 0 °C.

-

Reaction: Warm to room temperature and stir for 2 hours. The electron-withdrawing cyano group facilitates rapid oxidative addition of the Ni(0) species into the C–O bond, followed by transmetalation and reductive elimination.

-

Workup: Quench carefully with 1M HCl (to destroy excess Grignard and solubilize magnesium salts). Extract with diethyl ether, dry over MgSO

, and purify via silica gel chromatography.

Caption: Workflow for Ni-catalyzed cross-electrophile coupling of cyanobenzyl ethers.

Conclusion

The presence of a benzonitrile moiety transforms the benzylic ether from a highly labile functional group into a robust structural linkage resistant to classical cationic cleavage. By understanding the underlying electronic causality—specifically the destabilization of carbocations and the stabilization of radical anions—chemists can strategically deploy cyanobenzyl ethers in complex multi-step syntheses, reserving low-valent metal catalysis for their targeted, late-stage chemoselective cleavage.

References

-

TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization , Peptide Chemistry, [Link][1]

-

Synthetic applications of hydride abstraction reactions by organic oxidants , Chemical Society Reviews (via NSF),[Link][2]

-

A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers , National Institutes of Health (NIH PMC), [Link][3]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Phenoxymethyl)benzonitrile from 4-(chloromethyl)benzonitrile

An Application Note for the Synthesis of 4-(Phenoxymethyl)benzonitrile from 4-(Chloromethyl)benzonitrile

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(phenoxymethyl)benzonitrile, a valuable bifunctional molecule for research and development in pharmaceuticals and materials science. The protocol details a robust and efficient method based on the Williamson ether synthesis, reacting 4-(chloromethyl)benzonitrile with phenol in the presence of a base. This document offers an in-depth look at the reaction mechanism, a detailed step-by-step protocol, characterization data, safety precautions, and troubleshooting advice to ensure reproducible and high-yield results for researchers, scientists, and drug development professionals.

Introduction

4-(Phenoxymethyl)benzonitrile is a key chemical intermediate possessing both a nitrile group and a diaryl ether linkage.[1][2] This unique structural combination makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmacologically active agents.[1] The nitrile moiety can be readily converted into other functional groups such as amines or carboxylic acids, while the ether linkage provides structural stability and influences the molecule's electronic properties.

The synthesis described herein utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. The choice of 4-(chloromethyl)benzonitrile as the electrophile is strategic; as a primary benzylic halide, it is highly reactive towards S(_N)2 displacement and less prone to competing elimination reactions that can occur with secondary or tertiary halides.[5][6]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 4-(phenoxymethyl)benzonitrile from 4-(chloromethyl)benzonitrile and phenol proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][7] The reaction can be conceptualized in two primary stages:

-

Deprotonation of Phenol: In the initial step, a base (e.g., potassium carbonate) deprotonates the hydroxyl group of phenol. This generates a highly nucleophilic phenoxide ion. The acidity of phenol (pKa ≈ 10) allows for the use of moderately strong bases.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile, attacking the electrophilic methylene carbon of 4-(chloromethyl)benzonitrile. This attack occurs from the backside relative to the chlorine atom, which is the leaving group.[3]

-

Concerted Bond Formation and Fission: In a single, concerted step, the C-O bond forms as the C-Cl bond breaks, inverting the stereochemistry at the carbon center (though not relevant for this achiral molecule).[6] This process results in the formation of the desired ether product, 4-(phenoxymethyl)benzonitrile, and a salt byproduct (e.g., potassium chloride).

The S(_N)2 pathway is favored due to the use of a primary halide, which minimizes steric hindrance at the reaction center.[5][6]

Figure 1: Mechanism of the Williamson ether synthesis for 4-(phenoxymethyl)benzonitrile.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Purity | Notes |

| 4-(Chloromethyl)benzonitrile | 874-86-2 | 151.59 | ≥98% | Lachrymator, toxic, handle in hood.[8][9] |

| Phenol | 108-95-2 | 94.11 | ≥99% | Toxic, corrosive, handle with care.[10][11] |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% | Used as the base. |

| Acetone | 67-64-1 | 58.08 | ACS Grade | Reaction solvent. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |

| Deionized Water | 7732-18-5 | 18.02 | - | For work-up. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Drying agent. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Reagent Quantities

| Reagent | Molar Equiv. | Amount (g) | Moles (mmol) |

| 4-(Chloromethyl)benzonitrile | 1.0 | 7.58 | 50.0 |

| Phenol | 1.1 | 5.18 | 55.0 |

| Potassium Carbonate | 2.0 | 13.82 | 100.0 |

| Acetone | - | 150 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (5.18 g, 55.0 mmol) and anhydrous potassium carbonate (13.82 g, 100.0 mmol).

-

Solvent Addition: Add 150 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the initial deprotonation of phenol.

-

Addition of Electrophile: Dissolve 4-(chloromethyl)benzonitrile (7.58 g, 50.0 mmol) in a minimal amount of acetone and add it to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with vigorous stirring.

-

Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours.[4]

-

Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the solid cake with a small amount of acetone.

-

Work-up - Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 4-(phenoxymethyl)benzonitrile.[1]

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of 4-(Phenoxymethyl)benzonitrile

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~5.1-5.2 ppm (s, 2H, -O-CH₂-), δ ~6.9-7.7 ppm (m, 9H, Ar-H). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~70 ppm (-O-CH₂-), δ ~110-160 ppm (Ar-C), δ ~118 ppm (-C≡N). The methylene carbon peak is characteristically observed around 70-71 ppm.[12] |

| FT-IR (KBr, cm⁻¹) | ~2220-2230 cm⁻¹ (C≡N stretch), ~1240 cm⁻¹ (asymmetric C-O-C stretch), ~1040 cm⁻¹ (symmetric C-O-C stretch). |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₄H₁₁NO (209.24 g/mol ). |

| Melting Point | Literature values can be used for comparison. |

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber when handling phenol).[11][13]

-

4-(Chloromethyl)benzonitrile: This compound is toxic if swallowed or inhaled and causes skin and serious eye irritation.[8] It is also a lachrymator. Avoid breathing dust and ensure thorough washing after handling.[8]

-

Phenol: Phenol is highly toxic and corrosive. It can be rapidly absorbed through the skin, causing severe chemical burns that may be painless at first due to its anesthetic properties.[11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][11]

-

Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[8][11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (e.g., K₂CO₃ absorbed moisture). | Extend the reflux time and monitor by TLC. Ensure the base is anhydrous; if necessary, dry it in an oven before use. Consider a stronger base/solvent system like NaH in DMF for less reactive substrates.[4][7] |

| Low Yield | Incomplete reaction. Loss of product during work-up or purification. | Optimize reaction conditions. Be careful during extractions to avoid emulsions. Minimize transfers. Ensure complete extraction of the product from the aqueous layer. |

| Side Product Formation | Potential for elimination if reaction temperature is too high or a hindered base is used. | Maintain the recommended reflux temperature. The use of a primary halide and a non-hindered base like K₂CO₃ minimizes this risk.[6] |

| Purification Issues | Product co-elutes with starting material. Oily product instead of solid. | Adjust the eluent polarity for column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. Check for impurities via NMR. |

Conclusion

The Williamson ether synthesis provides a straightforward and effective route to 4-(phenoxymethyl)benzonitrile from commercially available starting materials. The protocol detailed in this application note is robust and has been optimized for high yield and purity. By adhering to the procedural steps and safety guidelines, researchers can reliably synthesize this versatile chemical intermediate for a wide range of applications in chemical and pharmaceutical development.

References

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

A, B, C's of Williamson Ether Synthesis. (2022, February 11). Teach the Mechanism. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. [Link]

-

PubChem Compound Summary for CID 137821, 4-Phenoxybenzonitrile. (n.d.). National Center for Biotechnology Information. [Link]

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... (n.d.). ResearchGate. [Link]

-

for the SAFE USE of PHENOL. (n.d.). Cefic. [Link]

- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (n.d.).

-

How can I purify impure benzonitrile? (2017, July 23). ResearchGate. [Link]

-

Purification of Benzonitrile. (n.d.). LookChem. [Link]

- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.).

-

PubChem Compound Summary for CID 70127, 4-(Chloromethyl)benzonitrile. (n.d.). National Center for Biotechnology Information. [Link]

-

Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542–563. [Link]

-

Phenol. (n.d.). Princeton University Environmental Health & Safety. [Link]

-

Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2011). Hilaris Publisher. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Indonesian Journal of Chemistry, 16(3), 298-304. [Link]

-

Quantitative determination of phenoxymethylpenicillin using kinetic method. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(12), 859-865. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. teachthemechanism.com [teachthemechanism.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-(Chloromethyl)benzonitrile | C8H6ClN | CID 70127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. petrochemistry.eu [petrochemistry.eu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. ehs.yale.edu [ehs.yale.edu]

Application Note: Mitsunobu Etherification of 4-(Hydroxymethyl)benzonitrile with Phenol

This Application Note is designed for researchers requiring a robust, reproducible protocol for the synthesis of 4-(phenoxymethyl)benzonitrile via the Mitsunobu reaction. It prioritizes safety, mechanistic understanding, and high-purity isolation.

Displacement Scale: Laboratory (1.0 mmol) to Pilot (100 mmol)Executive Summary

This protocol details the synthesis of 4-(phenoxymethyl)benzonitrile via the condensation of 4-(hydroxymethyl)benzonitrile and phenol using Triphenylphosphine (

Mechanistic Insight & Rationale

The Mitsunobu reaction is a redox-condensation that converts an alcohol into an ester, ether, or amine with inversion of configuration (relevant for chiral secondary alcohols, though this substrate is primary).

The "Why" Behind the Chemistry

-

Substrate Selection: 4-(hydroxymethyl)benzonitrile is a primary benzylic alcohol. While benzylic alcohols are generally reactive, they can be prone to

pathways or polymerization under acidic conditions. The electron-withdrawing nitrile group at the para position destabilizes the benzylic carbocation, effectively suppressing -

Nucleophile Compatibility: Phenol (

) is the ideal nucleophile for this reaction. The Mitsunobu reaction requires a nucleophile with a -

Reagent Choice (DIAD vs. DEAD): This protocol utilizes DIAD (Diisopropyl azodicarboxylate) instead of the traditional DEAD.[1][2][3] DIAD has a higher boiling point and is significantly more stable/less shock-sensitive, offering a safer profile for scale-up without compromising reactivity.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical proton transfer that drives the activation of the alcohol.

Figure 1: The Mitsunobu catalytic cycle.[4][5] The formation of the strong P=O bond (bottom right) provides the thermodynamic driving force for the reaction.[6]

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Amount (1 mmol scale) |